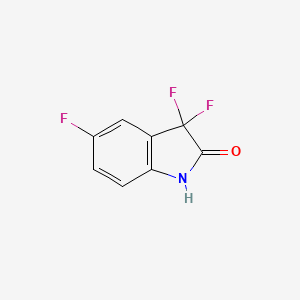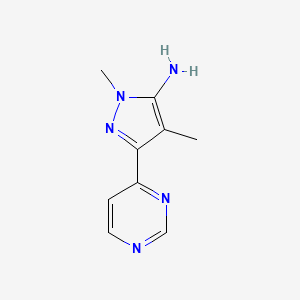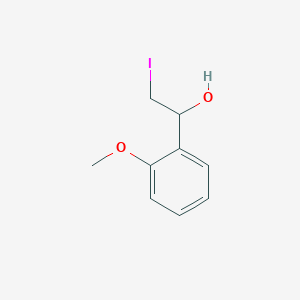
2-Iodo-1-(2-methoxyphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-1-(2-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11IO2. It is a derivative of phenylethanol, where the phenyl ring is substituted with an iodine atom and a methoxy group. This compound is primarily used in research and development due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-(2-methoxyphenyl)ethan-1-ol typically involves the iodination of 1-(2-methoxyphenyl)ethanol. This can be achieved through various methods, including the use of iodine and a suitable oxidizing agent. One common method involves the reaction of 1-(2-methoxyphenyl)ethanol with iodine and potassium carbonate in an organic solvent such as dichloromethane .
Industrial Production Methods: The process would likely include purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Iodo-1-(2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The iodine atom can be reduced to form the corresponding phenylethanol derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of 2-iodo-1-(2-methoxyphenyl)ethanone.
Reduction: Formation of 1-(2-methoxyphenyl)ethanol.
Substitution: Formation of various substituted phenylethanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Iodo-1-(2-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Iodo-1-(2-methoxyphenyl)ethan-1-ol is not well-documented. its chemical structure suggests that it may interact with various molecular targets through its iodine and methoxy substituents. These interactions could involve hydrogen bonding, van der Waals forces, and other non-covalent interactions, potentially affecting biological pathways and molecular functions .
Vergleich Mit ähnlichen Verbindungen
1-(2-methoxyphenyl)ethanol: Lacks the iodine substituent, making it less reactive in certain chemical reactions.
2-(2-iodophenyl)ethanol: Similar structure but lacks the methoxy group, affecting its chemical properties and reactivity.
Uniqueness: 2-Iodo-1-(2-methoxyphenyl)ethan-1-ol is unique due to the presence of both iodine and methoxy substituents on the phenyl ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C9H11IO2 |
|---|---|
Molekulargewicht |
278.09 g/mol |
IUPAC-Name |
2-iodo-1-(2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11IO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,11H,6H2,1H3 |
InChI-Schlüssel |
HRPGBWRIBKEYTA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(CI)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


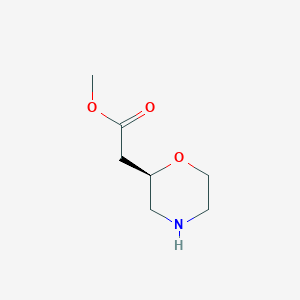
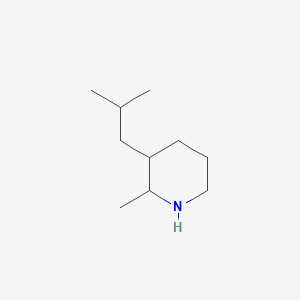


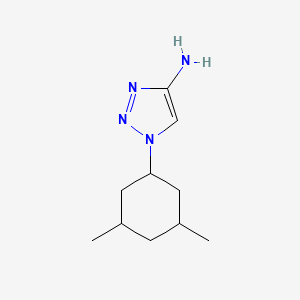
![4-{4-chlorothieno[2,3-b]pyridin-2-yl}-1-methyl-1H-imidazole](/img/structure/B15239415.png)
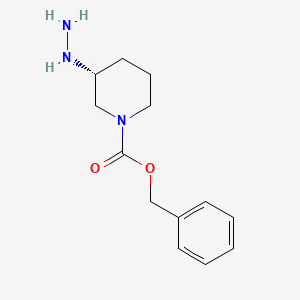
![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B15239436.png)
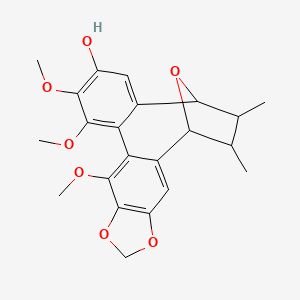
![2-Methyl-6-nitro-1h-benzo[d]imidazole-4-carboxylic acid](/img/structure/B15239438.png)
![N-[3-(Methylsulfanyl)propyl]cyclohexanamine](/img/structure/B15239443.png)
![3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239452.png)
